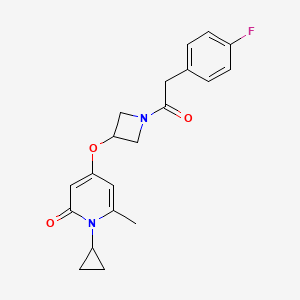

1-cyclopropyl-4-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Beschreibung

The compound 1-cyclopropyl-4-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a cyclopropyl group at position 1, a methyl group at position 6, and a substituted azetidine ring linked via an ether bond at position 4. The azetidine moiety is functionalized with a 2-(4-fluorophenyl)acetyl group, which introduces aromatic and electron-withdrawing properties to the structure . Pyridin-2(1H)-one scaffolds are pharmacologically significant due to their presence in bioactive molecules with antimicrobial, antitumor, and antioxidant activities .

Eigenschaften

IUPAC Name |

1-cyclopropyl-4-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3/c1-13-8-17(10-20(25)23(13)16-6-7-16)26-18-11-22(12-18)19(24)9-14-2-4-15(21)5-3-14/h2-5,8,10,16,18H,6-7,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXYSKYSFLLFQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-cyclopropyl-4-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one , often referred to as compound 1 , is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes a cyclopropyl group, an azetidine ring, and a pyridinone moiety. The presence of the 4-fluorophenyl acetyl group is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₁N₃O₂ |

| Molecular Weight | 325.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of compound 1 is primarily attributed to its ability to inhibit specific protein kinases involved in cellular signaling pathways. Kinase inhibitors have shown efficacy in treating various diseases, including cancer and inflammatory conditions.

Key Mechanisms:

- Inhibition of Kinase Activity : Compound 1 binds to the ATP-binding site of certain kinases, preventing their activation and subsequent downstream signaling.

- Modulation of Apoptosis : It has been noted that compound 1 may induce apoptosis in cancer cells through mitochondrial pathways, similar to other known kinase inhibitors.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of compound 1. In vitro assays using various cancer cell lines (e.g., breast cancer, lung cancer) showed that compound 1 significantly reduces cell viability.

Case Study:

In a study involving breast cancer cell lines (MCF-7), treatment with compound 1 resulted in a dose-dependent reduction in cell proliferation, with an IC50 value determined to be approximately 15 µM.

Anti-inflammatory Effects

Compound 1 also exhibits anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. This action may be beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases.

Research Findings:

In a murine model of inflammation, administration of compound 1 led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls.

Pharmacokinetics

Understanding the pharmacokinetics of compound 1 is crucial for assessing its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption when administered orally.

- Distribution : Widely distributed in tissues with a preference for liver and kidneys.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine.

Safety Profile

Toxicity studies indicate that compound 1 has a favorable safety profile, with minimal adverse effects observed at therapeutic doses. Long-term studies are ongoing to further evaluate chronic toxicity and potential side effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Features of Pyridin-2(1H)-one Derivatives

Key Observations :

Key Observations :

- Electron-withdrawing groups (e.g., bromophenyl in ) correlate with higher antioxidant activity, suggesting the target compound’s 4-fluorophenyl group may similarly enhance radical scavenging.

- Substitutions on the azetidine ring (e.g., thiophenyl in ) could modulate antibacterial efficacy by altering membrane permeability.

Physicochemical Properties Comparison

The lumping strategy (grouping structurally similar compounds) highlights shared physicochemical behaviors . For example:

- LogP : The target compound’s cyclopropyl and fluorophenyl groups likely reduce hydrophilicity compared to hydroxy-methoxyphenyl derivatives .

Research Findings

Molecular Docking Insights

- Pyridin-2(1H)-ones with electron-deficient substituents (e.g., cyano in ) show higher binding affinity to antioxidant enzymes. The target compound’s fluorophenyl group may similarly enhance interactions with catalytic residues.

ADMET Considerations

- Azetidine-containing compounds typically demonstrate favorable ADMET profiles due to reduced toxicity compared to larger heterocycles .

Q & A

Q. How can high-throughput screening (HTS) assays be designed to evaluate the compound’s inhibitory activity against kinase targets?

- Methodological Answer :

- Assay format : Use TR-FRET (time-resolved fluorescence resonance energy transfer) with recombinant kinases (e.g., EGFR or CDK2).

- Data analysis : Apply GraphPad Prism for IC curve fitting and Z’-factor validation to ensure assay robustness.

- Counter-screening : Test against off-target kinases (e.g., Src, Abl) to assess selectivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and X-ray data regarding the compound’s stereochemistry?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Use:

- VT-NMR : Variable-temperature NMR to detect conformational exchange broadening.

- NOESY/ROESY : Nuclear Overhauser effect spectroscopy to resolve spatial proximities in solution.

- DFT calculations : Compare computed and experimental coupling constants to validate stereochemical assignments .

Q. What experimental controls are critical when observing unexpected bioactivity in animal models?

- Methodological Answer :

- Vehicle controls : Ensure solvents (e.g., DMSO) do not influence results.

- Positive/Negative controls : Include reference compounds (e.g., ibuprofen for analgesia) and untreated cohorts.

- Blinding : Randomize treatment groups to eliminate observer bias.

- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.